7-Methyl[1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-amine

PARP10 inhibition Mono-ADP-ribosyltransferase IC50 comparator

7-Methyl[1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-amine (CAS 105873-33-4, also designated OUL243) is a 3-amino-substituted triazolobenzothiazole (TBT) that functions as a nicotinamide-competitive inhibitor of human mono-ADP-ribosyltransferases (mono-ARTs). Unlike the unsubstituted TBT core or the fungicidal 5-methyl analog tricyclazole, the 3-amino anchor combined with the 7-methyl substituent drives selective nanomolar inhibition of PARP10, PARP15, PARP11, and PARP14 while largely sparing poly-ARTs (PARP1/2, TNKS1/2).

Molecular Formula C9H8N4S
Molecular Weight 204.25
CAS No. 105873-33-4
Cat. No. B3017173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl[1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-amine
CAS105873-33-4
Molecular FormulaC9H8N4S
Molecular Weight204.25
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N3C(=NN=C3S2)N
InChIInChI=1S/C9H8N4S/c1-5-2-3-6-7(4-5)14-9-12-11-8(10)13(6)9/h2-4H,1H3,(H2,10,11)
InChIKeyZKXNKMALIYTLJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Methyl[1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-amine (CAS 105873-33-4) – Core Scaffold & Differentiation Profile for PARP-Targeted Procurement


7-Methyl[1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-amine (CAS 105873-33-4, also designated OUL243) is a 3-amino-substituted triazolobenzothiazole (TBT) that functions as a nicotinamide-competitive inhibitor of human mono-ADP-ribosyltransferases (mono-ARTs) [1]. Unlike the unsubstituted TBT core or the fungicidal 5-methyl analog tricyclazole, the 3-amino anchor combined with the 7-methyl substituent drives selective nanomolar inhibition of PARP10, PARP15, PARP11, and PARP14 while largely sparing poly-ARTs (PARP1/2, TNKS1/2) [1]. This well-characterized chemotype forms the basis of a published scaffold-hopping strategy from benzamide-based PARP inhibitors, with cocrystal structures confirming a conserved nicotinamide-site binding mode across TNKS2, PARP2, PARP14, and PARP15 [1][2].

Why 7-Methyl[1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-amine Cannot Be Replaced by Other Triazolobenzothiazoles or Generic PARP Inhibitors


The triazolobenzothiazole scaffold exhibits extreme functional divergence dictated by subtle substitution patterns [1]. The 3-amino group is the critical selectivity switch: its presence redirects inhibition from poly-ARTs (PARP1/2/TNKS) toward mono-ARTs (PARP7/10/11/12/14/15), while its removal or replacement with hydroxyl, thiol, or hydrogen ablates this selectivity [1]. The 7-methyl substituent further modulates the potency window across the mono-ART panel; swapping methyl for bromo, chloro, or methoxy at different positions yields potency shifts exceeding 100-fold against individual PARP isoforms [1]. Consequently, generic triazolobenzothiazole building blocks, tricyclazole (a 5-methyl fungicide lacking the 3-amino group), or clinical PARP1/2 inhibitors such as olaparib cannot substitute for OUL243 in mono-ART-focused research programs [1][2].

Head-to-Head Quantitative Evidence for 7-Methyl[1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-amine (OUL243) Against Closest Scaffold Analogs


PARP10 Inhibition Potency – OUL243 vs. OUL245 (7-Hydroxy Analog) and OUL232 (3-Amino-5,8-dimethoxy Analog)

OUL243 inhibits PARP10 with an IC50 of 25 nM, representing a 116-fold improvement over the 7-hydroxy derivative OUL245 (IC50 = 2.9 µM) and a 3.2-fold lower potency than the dimethoxy analog OUL232 (IC50 = 7.8 nM) [1]. Both 3-amino derivatives (OUL243 and OUL232) achieve nanomolar PARP10 inhibition, whereas the hydroxy derivative OUL245 is essentially inactive against this mono-ART target [1].

PARP10 inhibition Mono-ADP-ribosyltransferase IC50 comparator

Selectivity Window – Mono-ART vs. Poly-ART Discrimination of OUL243 Compared to OUL245

OUL243 exhibits a pronounced selectivity shift toward mono-ARTs relative to OUL245 [1]. OUL245 potently inhibits poly-ART PARP2 (IC50 = 44 nM) and TNKS2 (IC50 = 370 nM), whereas OUL243 shows weak activity against these enzymes (PARP2 IC50 = 1.6 µM; TNKS2 IC50 = 5.7 µM) [1]. Conversely, OUL243 inhibits mono-ART PARP15 with an IC50 of 260 nM, while OUL245 shows only 2.0 µM [1]. The selectivity ratio (PARP2 IC50 / PARP15 IC50) is 0.022 for OUL245 (poly-ART-selective) vs. 6.15 for OUL243 (mono-ART-selective), a 280-fold inversion of selectivity preference [1].

PARP isoform selectivity Poly-ART Mono-ART Selectivity ratio

Cellular Target Engagement – PARP10 Rescue EC50 of OUL243 vs. OUL232 and OUL245

In a PARP10-overexpression colony-formation rescue assay performed in HeLa cells, OUL243 rescues cell viability with an EC50 of 500 nM (95% CI: 443–750 nM) [1]. The dimethoxy analog OUL232 is 3.3-fold more potent (EC50 = 150 nM, 95% CI: 103–279 nM), while the 7-hydroxy analog OUL245 shows no rescue activity at concentrations up to 1 µM [1]. All three compounds are non-cytotoxic in control cells expressing catalytically inactive PARP10-GW mutant [1].

Cellular efficacy PARP10 overexpression rescue Target engagement EC50

Blood-Brain Barrier Permeability – OUL243 Demonstrates Superior Predicted CNS Penetration vs. OUL232 and Olaparib

In a parallel artificial membrane permeability assay for the blood-brain barrier (PAMPA-BBB), OUL243 exhibits apparent permeability (Papp) of 0.475 × 10⁻⁶ cm/s with 5.3% retention membrane [1]. This is 3.3-fold higher than OUL232 (Papp = 0.143 × 10⁻⁶ cm/s, 3.4% RM) and 2.9-fold higher than OUL245 (Papp = 0.164 × 10⁻⁶ cm/s, 1.4% RM) [1]. For reference, the clinical PARP1/2 inhibitor olaparib, tested in parallel, showed Papp of only 0.016 × 10⁻⁶ cm/s (3.0% RM), making OUL243 ~30-fold more BBB-permeable than olaparib in this assay [1].

ADME Blood-brain barrier CNS penetration PAMPA-BBB

Metabolic Stability and Plasma Stability – OUL243 Demonstrates >99% Stability in Human Liver Microsomes and >24 h Plasma Half-Life

OUL243 exhibits 99.14% metabolic stability after incubation with human liver microsomes (HLM), with only 0.86% parent compound loss [1]. This matches the excellent stability of OUL232 (99.11%, 0.89% loss) and surpasses OUL245 (95.05%, 4.95% loss) [1]. In human plasma, all three compounds are stable for >24 hours, and they also show >24 h stability in methanol and PBS (pH 7.4) [1].

Metabolic stability Human liver microsomes Plasma stability ADME

Evidence-Backed Application Scenarios for 7-Methyl[1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-amine (OUL243) in Drug Discovery and Chemical Biology


Mono-ART-Focused Chemical Probe Development Requiring Balanced Potency and Selectivity

OUL243's 25 nM PARP10 IC50 combined with its clear mono-ART selectivity (PARP2 IC50 = 1.6 µM, PARP15 IC50 = 260 nM) [1] makes it an ideal starting scaffold for developing chemical probes targeting PARP10, PARP11, PARP14, or PARP15. Unlike OUL245, which preferentially inhibits poly-ARTs, OUL243 provides the requisite mono-ART bias without the maximal potency of OUL232, allowing researchers to study partial target inhibition or to explore SAR around the 7-position without immediate assay saturation [1].

CNS-Penetrant PARP Inhibitor Lead Generation

With a PAMPA-BBB Papp of 0.475 × 10⁻⁶ cm/s—30-fold higher than olaparib and 3.3-fold higher than OUL232 [1]—OUL243 is uniquely suited among characterized TBT analogs for CNS drug discovery programs targeting mono-ARTs implicated in neuroinflammation or neurodegeneration. Its near-complete metabolic stability (99.14% in HLM) [1] further supports its use in in vivo CNS PK/PD studies.

PARP10-Overexpression Cellular Model Studies for Target Validation

In the HeLa PARP10-overexpression colony-formation rescue assay, OUL243 achieves an EC50 of 500 nM [1], providing a validated cellular model for PARP10 target engagement studies. Its intermediate cellular potency (between inactive OUL245 at 1 µM and highly potent OUL232 at 150 nM) [1] makes it suitable for experiments where a graded response is desired, such as dose-titration target validation or combination studies with DNA-damaging agents.

Selective Mono-ART Inhibitor Procurement for PARP Family Profiling Panels

For laboratories assembling PARP isoform selectivity panels, OUL243 fills a critical gap: it inhibits PARP7 (3.8 µM), PARP10 (25 nM), PARP11 (470 nM), PARP14 (650 nM), and PARP15 (260 nM) while showing minimal activity against PARP1 (1.6 µM) and PARP2 (1.6 µM) [1]. This profile is distinct from both the poly-ART-selective OUL245 and the pan-mono-ART potent OUL232 [1], enabling users to dissect the individual contributions of mono-ART isoforms in ADP-ribosylation signaling cascades.

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